2,3-Difluoro-4-sulfo-benzoic acid
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Overview
Description
2,3-Difluoro-4-sulfo-benzoic acid is an organic compound with the molecular formula C7H4F2O5S It is a derivative of benzoic acid, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions, and a sulfonic acid group is attached at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the sulfonation of 2,3-difluorobenzoic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at low temperatures to prevent over-sulfonation.
Industrial Production Methods
Industrial production of 2,3-Difluoro-4-sulfo-benzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-sulfo-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,3-Difluoro-4-sulfo-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Difluoro-4-sulfo-benzoic acid exerts its effects depends on its interaction with molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a sulfonic acid group.
2,4-Difluorobenzoic acid: Lacks the sulfonic acid group and has fluorine atoms at different positions.
5-Sulfo-salicylic acid: Contains a sulfonic acid group but lacks fluorine atoms.
Uniqueness
2,3-Difluoro-4-sulfo-benzoic acid is unique due to the presence of both fluorine atoms and a sulfonic acid group, which confer distinct chemical properties. The combination of these functional groups allows for specific interactions with biological targets and makes the compound valuable in various applications.
Properties
CAS No. |
887586-36-9 |
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Molecular Formula |
C7H4F2O5S |
Molecular Weight |
238.17 g/mol |
IUPAC Name |
2,3-difluoro-4-sulfobenzoic acid |
InChI |
InChI=1S/C7H4F2O5S/c8-5-3(7(10)11)1-2-4(6(5)9)15(12,13)14/h1-2H,(H,10,11)(H,12,13,14) |
InChI Key |
JHUULUMNJGQJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)S(=O)(=O)O |
Origin of Product |
United States |
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